(4aS,8aR)-Hexahydro-1H-2-benzopyran-1,3(4H)-dione
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Overview
Description
(4aS,8aR)-Hexahydro-1H-2-benzopyran-1,3(4H)-dione is a chemical compound with a unique structure that includes a hexahydro-2-benzopyran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4aS,8aR)-Hexahydro-1H-2-benzopyran-1,3(4H)-dione typically involves the cyclization of suitable precursors under specific reaction conditions. One common method involves the use of a precursor containing a benzopyran ring, which is then subjected to hydrogenation to achieve the hexahydro form. The reaction conditions often include the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) and hydrogen gas under controlled pressure and temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors equipped with efficient catalysts and automated control systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4aS,8aR)-Hexahydro-1H-2-benzopyran-1,3(4H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further hydrogenate the compound or reduce any functional groups present.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups attached to the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce fully hydrogenated derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
(4aS,8aR)-Hexahydro-1H-2-benzopyran-1,3(4H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4aS,8aR)-Hexahydro-1H-2-benzopyran-1,3(4H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (4aS,8aR)-Hexahydro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one hydrochloride
- Benzyl (4R,4aS,8aR)-8a-hydroxy-4-(4-methylphenyl)-4a,5,6,7,8,8a-hexahydro-4H-chromene-2-carboxylate
- Ethyl (4aS,8S,8aR)-8-hydroxy-4a,5,6,7,8,8a-hexahydro-4H-1,2-benzoxazine-3-carboxylate
Uniqueness
(4aS,8aR)-Hexahydro-1H-2-benzopyran-1,3(4H)-dione is unique due to its specific hexahydro-2-benzopyran ring system, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications and distinguishes it from other similar compounds.
Properties
IUPAC Name |
(4aS,8aR)-4a,5,6,7,8,8a-hexahydro-4H-isochromene-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c10-8-5-6-3-1-2-4-7(6)9(11)12-8/h6-7H,1-5H2/t6-,7+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXBPUWYPCGHLHJ-NKWVEPMBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CC(=O)OC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]2[C@@H](C1)CC(=O)OC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10628395 |
Source
|
Record name | (4aS,8aR)-Hexahydro-1H-2-benzopyran-1,3(4H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10628395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27866-85-9 |
Source
|
Record name | (4aS,8aR)-Hexahydro-1H-2-benzopyran-1,3(4H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10628395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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